2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Halogenation of the Phenyl Group: The phenyl group is brominated and fluorinated using appropriate halogenating agents under controlled conditions.
Coupling Reactions: The halogenated phenyl group is coupled with the piperidine intermediate using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions, often using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: An antidiabetic agent used in the preparation of Canagliflozin.
2-Bromo-5-(4-fluorophenyl)thiophene: A compound used in organic synthesis and material science.
Uniqueness
2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine stands out due to its combination of a piperidine ring, a pyrimidine ring, and halogenated phenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C17H19BrFN3O |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[1-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
InChI |
InChI=1S/C17H19BrFN3O/c1-12-9-20-17(21-10-12)23-15-4-6-22(7-5-15)11-13-8-14(18)2-3-16(13)19/h2-3,8-10,15H,4-7,11H2,1H3 |
InChI Key |
QRIKFDWJDFLIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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